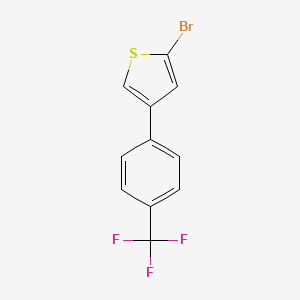
2-Bromo-4-(4-trifluoromethylphenyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(4-trifluoromethylphenyl)thiophene is an organobromine compound that features a thiophene ring substituted with a bromine atom and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(4-trifluoromethylphenyl)thiophene typically involves the bromination of 4-(4-trifluoromethylphenyl)thiophene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the 2-position of the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(4-trifluoromethylphenyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid or ester.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Typical conditions involve a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., potassium carbonate), and a boronic acid or ester in a solvent such as toluene or ethanol.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, using sodium methoxide would yield 2-methoxy-4-(4-trifluoromethylphenyl)thiophene.
Coupling Reactions: Products are typically biaryl compounds, such as 4-(4-trifluoromethylphenyl)-2-phenylthiophene.
Scientific Research Applications
2-Bromo-4-(4-trifluoromethylphenyl)thiophene has several applications in scientific research:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors and conductive polymers.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of biologically active molecules, including potential drug candidates.
Material Science: It is utilized in the development of novel materials with specific electronic properties, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 2-Bromo-4-(4-trifluoromethylphenyl)thiophene in various applications depends on its chemical reactivity. In organic electronics, its role as a building block in polymers and small molecules influences the electronic properties of the resulting materials. The trifluoromethyl group enhances the electron-withdrawing capability, affecting the compound’s overall electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(2-trifluoromethylphenyl)thiophene
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
- 2-Bromothiophene
Comparison
Compared to other similar compounds, 2-Bromo-4-(4-trifluoromethylphenyl)thiophene is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring. This positioning can significantly influence the compound’s reactivity and the properties of the materials synthesized from it. For instance, the electron-withdrawing effect of the trifluoromethyl group can enhance the stability and performance of organic electronic devices.
Properties
Molecular Formula |
C11H6BrF3S |
|---|---|
Molecular Weight |
307.13 g/mol |
IUPAC Name |
2-bromo-4-[4-(trifluoromethyl)phenyl]thiophene |
InChI |
InChI=1S/C11H6BrF3S/c12-10-5-8(6-16-10)7-1-3-9(4-2-7)11(13,14)15/h1-6H |
InChI Key |
AUQQNETXAJJNMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=C2)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















